AC-261066 vs. Pan-RAR Agonist ATRA: RARβ2 Subtype Selectivity Profile
AC-261066 demonstrates a distinct isoform-selectivity profile compared to the endogenous pan-RAR agonist all-trans retinoic acid (ATRA). While ATRA shows broad activation of RAR subtypes with comparable potency, AC-261066 is specifically selective for the RARβ2 subtype. In functional assays using mammalian cells, AC-261066 selectively induces RARβ2 activity with an EC50 of 10 nM, compared to >10,000 nM for RARβ1 . This contrasts sharply with ATRA, which binds RARα, RARβ, and RARγ with IC50 values of 9, 3, and 10 nM, respectively . This selectivity is also quantified across other RAR subtypes: AC-261066 exhibits EC50 values of 12 nM for RARβ, 70 nM for RARα, and 33 nM for RARγ .
| Evidence Dimension | Functional potency and isoform selectivity |
|---|---|
| Target Compound Data | AC-261066: RARβ2 EC50 = 10 nM; RARβ1 EC50 > 10,000 nM; RARβ EC50 = 12 nM; RARα EC50 = 70 nM; RARγ EC50 = 33 nM |
| Comparator Or Baseline | ATRA: RARα IC50 = 9 nM; RARβ IC50 = 3 nM; RARγ IC50 = 10 nM |
| Quantified Difference | AC-261066 is >1000-fold selective for RARβ2 over RARβ1 and 5-7 fold selective for RARβ over RARα/γ, whereas ATRA is non-selective (1.1-3.3x variation across subtypes) |
| Conditions | Functional cell-based assays in mammalian cells (AC-261066); radioligand binding assays (ATRA) |
Why This Matters
This pronounced isoform selectivity is essential for researchers aiming to isolate and study RARβ2-specific signaling pathways without confounding activation of RARβ1, RARα, or RARγ, a critical advantage over pan-agonists like ATRA.
